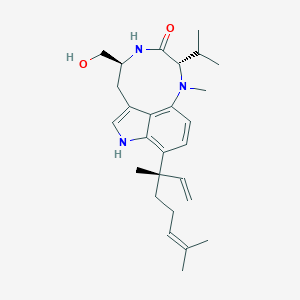

Teleocidin A2

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDGNGREAJPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907258 | |

| Record name | Teleocidin A 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70497-14-2, 102209-77-8 | |

| Record name | (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1-yl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70497-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teleocidin A 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Molecular Origins of Teleocidin A2

Identification and Characterization of Producer Organisms

Teleocidin A2 and related teleocidins are primarily produced by bacteria, with a strong association with the genus Streptomyces. These filamentous bacteria are well-known for their prolific production of a diverse array of secondary metabolites, including many with significant biological activities.

Streptomyces Species Implicated in Teleocidin A2 Production

Several Streptomyces species have been identified as producers of teleocidins, including Teleocidin A2. Notable among these is Streptomyces blastmyceticus researchgate.netnih.gov. Another species implicated in teleocidin production is Streptomyces eurocidicus, from which teleocidin analogs, including Teleocidin A2 acetate, have been isolated nih.govresearchgate.net. Research has also indicated that certain genotypes of Streptomyces clavuligerus, particularly early stocks of strain ATCC 27064, possess the genetic capacity to produce teleocidins, including Teleocidin A2 researchgate.netnih.gov. Streptomyces mediocidicus is also noted as a producer of teleocidin tandfonline.comcaymanchem.comoup.com. A salt-requiring Streptomyces sp. NBRC 105896, isolated from a marine sponge, has also been reported to produce indolactam V, a precursor to teleocidins nite.go.jpomicsonline.org.

Other Microbial Sources and Their Contributions

While Streptomyces species are prominent producers, some cyanobacteria have also been found to produce teleocidin-type compounds. For instance, the marine cyanobacterium Moorena producens is known to produce lyngbyatoxin A, which is also referred to as Teleocidin A-1, a stereoisomer of Teleocidin A2 nih.govrsc.org. The identification of the lyngbyatoxin A biosynthetic gene cluster in Moorena producens has provided valuable insights into the biosynthesis of this class of compounds and facilitated the identification of homologous gene clusters in Streptomyces rsc.org.

Elucidation of the Teleocidin A2 Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of teleocidins, including Teleocidin A2, are typically organized into a BGC on the producer organism's chromosome. The elucidation of these BGCs has been a crucial step in understanding the enzymatic machinery involved.

Genomic Sequencing and Bioinformatic Analysis of the BGC

Genomic sequencing of teleocidin-producing Streptomyces species, such as S. blastmyceticus and S. eurocidicus, has allowed for the identification of the teleocidin BGC (often referred to as the tle cluster) researchgate.netnih.govacs.org. Bioinformatic tools, such as antiSMASH, are commonly used to predict and analyze BGCs within sequenced genomes based on the presence of genes encoding known biosynthetic enzymes nih.govnih.govresearchgate.net. Analysis of the tle cluster in S. blastmyceticus has revealed genes encoding a non-ribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, and a prenyltransferase acs.orgresearchgate.netsci-hub.seresearchgate.net. Comparative genomic analysis has shown that the genetic organization of the teleocidin cluster is similar in different Streptomyces species, although the surrounding genetic context may vary nih.gov.

Functional Characterization of Key Biosynthetic Genes

Functional characterization of the genes within the teleocidin BGC has been performed through various methods, including heterologous expression and in vitro enzymatic assays nih.govacs.orgresearchgate.netsci-hub.se. Heterologous expression of the tle cluster in a suitable host, such as Streptomyces lividans, has allowed researchers to confirm the cluster's role in teleocidin production rsc.orgacs.org. Studies involving gene knockout or overexpression have helped to determine the specific function of individual genes within the cluster. For example, the tleD gene, encoding a methyltransferase, has been shown to be involved in the later stages of teleocidin biosynthesis, often located outside the core tleABC cluster researchgate.netrsc.orgacs.orgresearchgate.net.

Enzymatic Machinery and Stepwise Biosynthesis of Teleocidin A2

The biosynthesis of Teleocidin A2 proceeds through a series of enzymatic steps, starting from primary metabolic precursors. The key enzymes involved catalyze the formation of the core indolactam scaffold and the subsequent attachment and modification of the terpenoid moiety.

The biosynthesis begins with the formation of a dipeptide precursor, N-methyl-L-valyl-L-tryptophanol, catalyzed by a non-ribosomal peptide synthetase (NRPS), TleA rsc.orgresearchgate.netsci-hub.se. This NRPS incorporates L-valine and L-tryptophan and also carries out N-methylation and reductive release to produce the C-terminal alcohol rsc.org.

Following the formation of the dipeptide, a crucial step is the oxidative C-N bond formation catalyzed by a cytochrome P450 oxidase, TleB (or its homolog HinD in Streptoalloteichus hindustanus). This enzyme is responsible for constructing the indolactam scaffold by catalyzing an intramolecular cyclization reaction researchgate.netresearchgate.netsci-hub.se.

Subsequently, a prenyltransferase, TleC (or LtxC in Moorena producens), catalyzes the reverse prenylation of indolactam V. In the case of Teleocidin A2, this involves the attachment of a geranyl moiety to the indole (B1671886) ring at the C7 position researchgate.netrsc.orgresearchgate.net. Notably, TleC catalyzes stereoselective prenylation, and mutations in this enzyme can lead to the production of stereoisomers like Teleocidin A2 nih.gov.

The following table summarizes some of the key compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| Teleocidin A2 | 13749857 |

| Indolactam V | 6436357 |

| Teleocidin A1 | 70497-14-2 |

| Teleocidin B1 | 633532Z10M |

| Teleocidin B2 | HJ09995LIZ |

| Teleocidin B3 | X0B44DSO4D |

| Teleocidin B4 | 633532Z10M |

| N-methyl-L-valyl-L-tryptophanol | Not readily available on PubChem |

| Geranyl pyrophosphate (GPP) | 135662711 |

| S-adenosylmethionine (SAM) | 34755 |

Data Table: Key Enzymes in Teleocidin Biosynthesis

| Enzyme Name | Gene | Function | Role in Teleocidin A2 Biosynthesis | Producer Organisms (Examples) |

| TleA | tleA | Non-ribosomal peptide synthetase (NRPS) | Forms N-methyl-L-valyl-L-tryptophanol | Streptomyces blastmyceticus, S. eurocidicus |

| TleB | tleB | Cytochrome P450 monooxygenase | Catalyzes indolactam scaffold formation | Streptomyces blastmyceticus, S. eurocidicus |

| TleC | tleC | Prenyltransferase | Catalyzes geranylation of indolactam V | Streptomyces blastmyceticus, S. eurocidicus |

| LtxC | ltxC | Prenyltransferase (homolog of TleC) | Catalyzes geranylation of indolactam V | Moorena producens |

| TleD | tleD | C-methyltransferase | Involved in later steps (Teleocidin B) | Streptomyces blastmyceticus, S. eurocidicus |

This table highlights the core enzymatic machinery directly or indirectly involved in the production of the teleocidin scaffold and the prenylation step that leads to compounds like Teleocidin A2. The functional characterization of these enzymes has been pivotal in unraveling the biosynthetic logic of this complex class of natural products.

Precursor Utilization: L-Tryptophan, L-Methionine, and Isoprenoid Units

The foundational building blocks for teleocidin A2 biosynthesis are primarily L-tryptophan, L-valine, and isoprenoid units derived from geranyl pyrophosphate (GPP) researchgate.netacs.org. L-tryptophan provides the indole core, while L-valine contributes to the peptide portion of the indolactam scaffold researchgate.net. L-methionine is involved as the source of the methyl group through S-adenosyl-L-methionine (SAM), which is utilized in late-stage modifications, particularly in the biosynthesis of other teleocidin analogs like teleocidin B researchgate.netrsc.orgresearchgate.netnih.govuni-marburg.de. The isoprenoid unit, GPP, is the source of the geranyl moiety attached to the indolactam core researchgate.netrsc.org.

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly

The core indolactam V scaffold of teleocidin A2 is assembled by a non-ribosomal peptide synthetase (NRPS) researchgate.netresearchgate.net. This process involves the condensation of L-tryptophan and L-valine researchgate.net. NRPS enzymes are modular assembly lines that activate and ligate amino acids in a template-independent manner, utilizing integrated carrier protein domains to tether the growing peptide chain researchgate.netmdpi.com. In the case of teleocidin biosynthesis, the NRPS enzyme, often referred to as TleA or LtxA in different organisms, forms a dipeptide from L-valine and L-tryptophan researchgate.netresearchgate.net.

Regioselective and Stereoselective Prenylation Reactions (e.g., Teleocidin Prenyltransferases)

A key step in the biosynthesis of teleocidin A2 is the attachment of the geranyl group to the indolactam V scaffold, a reaction catalyzed by a prenyltransferase researchgate.netresearchgate.netuni-marburg.de. This prenylation is both regioselective, occurring at a specific position on the indole ring (C-7), and stereoselective, leading to the formation of the 19S stereoisomer characteristic of teleocidin A2 rsc.org. The enzyme responsible for this prenylation is often denoted as TleC or LtxC researchgate.netresearchgate.net. Studies on related prenyltransferases, such as LtxC from Lyngbya majuscula, have shown them to catalyze the transfer of a geranyl group to indolactam V, although LtxC is reported to produce the 19R stereoisomer (lyngbyatoxin A, also known as teleocidin A1) researchgate.netrsc.org. The existence of teleocidin A2 (19S-geranylindolactam V) suggests the presence of another prenyltransferase with different stereoselectivity or a different reaction mechanism leading to this specific stereoisomer rsc.org.

Oxidative Cyclization and Tailoring Enzyme Activities

Following the NRPS-mediated dipeptide formation, oxidative cyclization is a crucial step in forming the nine-membered indolactam ring researchgate.net. This reaction is catalyzed by a cytochrome P450 monooxygenase, such as TleB or LtxB researchgate.netresearchgate.net. TleB catalyzes the oxidative cyclization of the linear dipeptide precursor (N-methyl-L-valyl-L-tryptophanol) to yield indolactam V researchgate.netresearchgate.net. This intramolecular C-N bond formation is a challenging reaction in synthetic chemistry but is efficiently mediated by these P450 enzymes in biosynthesis researchgate.net. Tailoring enzymes play further roles in modifying the molecule, contributing to the structural diversity observed within the teleocidin family researchgate.netsjtu.edu.cn.

Late-Stage Modification Enzymes and Formation of the Macrocyclic Core

The formation of the macrocyclic core involves the assembly of the nine-membered lactam ring, which is part of the indolactam scaffold researchgate.netresearchgate.net. As mentioned, the oxidative cyclization catalyzed by a P450 enzyme is central to this process researchgate.net. Late-stage modification enzymes, particularly methyltransferases like TleD, are involved in further modifications, especially in the biosynthesis of teleocidin B analogs researchgate.netrsc.orgresearchgate.net. While TleD is primarily associated with methylation and subsequent terpene cyclization in teleocidin B biosynthesis, the specific late-stage modifications leading solely to teleocidin A2, beyond the prenylation, are less extensively detailed in the provided sources. However, the prenylation itself is a late-stage modification of the indolactam V core researchgate.netrsc.org.

Regulation of Teleocidin A2 Biosynthesis

The regulation of secondary metabolite biosynthesis, including teleocidin A2, in microorganisms is a complex process involving various control mechanisms google.comrsc.org.

Transcriptional and Post-Transcriptional Control Mechanisms

The biosynthesis of teleocidin A2 is regulated at the genetic level, involving transcriptional and potentially post-transcriptional control mechanisms google.comrsc.org. The genes encoding the biosynthetic enzymes (e.g., NRPS, prenyltransferase, P450 monooxygenase) are typically organized within a biosynthetic gene cluster (BGC) researchgate.netresearchgate.net. The expression of these genes is controlled by regulatory elements such as promoters and transcriptional factors google.com. Environmental signals and cellular conditions can influence the activity of these regulatory elements, thereby modulating the production of teleocidin A2 rsc.org. While specific details on the transcriptional and post-transcriptional regulation of the tle or ltx BGCs directly related to Teleocidin A2 are not extensively provided, general principles of microbial secondary metabolism regulation involving transcriptional and post-transcriptional control of BGCs are well-established google.comrsc.org.

Environmental Factors Influencing Biosynthetic Gene Expression

The production of secondary metabolites like Teleocidin A2 in microorganisms is often influenced by various environmental factors. While specific detailed studies solely focused on the environmental regulation of Teleocidin A2 biosynthesis are limited in the provided search results, research on related natural products and the producing organisms provides insights.

Actinomycetes, including Streptomyces species which produce teleocidins, are known to regulate terpene biosynthesis through BGCs that include regulatory genes. mdpi.com These BGCs respond to various signals, although the precise environmental triggers for teleocidin production are not explicitly detailed in the search results. However, studies on other cyanobacterial toxins suggest that transcriptional regulation can be influenced by environmental factors such as phosphate (B84403) availability. oup.com Given that teleocidins are considered secondary metabolites, their production is likely not essential for primary growth and survival but may be triggered under specific environmental conditions, potentially related to stress, nutrient availability, or interspecies interactions.

Research on Streptomyces clavuligerus, a known producer of teleocidins, highlights that different genotypes within the same species can possess or lack the teleocidin BGC, indicating a genetic basis for production potential. nih.govresearchgate.net The presence and expression of this 138 kb chromosomal region containing the teleocidin biosynthetic genes are crucial for accumulation of the compounds. nih.govresearchgate.net This suggests that beyond genetic potential, environmental cues would then regulate the expression of these genes.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising strategies to enhance the production of natural products like Teleocidin A2, particularly in heterologous hosts or by optimizing native producers. researchgate.netrsc.org The elucidation of the enzymatic steps and the identification of the genes involved in teleocidin biosynthesis have paved the way for such approaches. researchgate.netnih.govacs.orgsci-hub.se

One strategy involves the heterologous expression of the teleocidin BGC in suitable host organisms. While expressing cyanobacterial BGCs in conventional hosts like E. coli can be challenging, cyanobacteria themselves or other amenable microbial chassis are being explored. rsc.org For instance, Anabaena sp. PCC 7120 has been successfully used for the heterologous production of related cyanobacterial natural products, and optimization studies in this host have shown that factors like nitrogen source selection and promoter engineering can significantly improve titers. rsc.org Swapping or fusing genes from different BGCs, a combinatorial biosynthesis approach, has also yielded diverse indolactam derivatives, demonstrating the potential for creating analogs or improving production through pathway engineering. rsc.org

Cell-free synthetic biology platforms have also emerged as a promising avenue for reconstituting biosynthetic pathways and optimizing production. acs.org Studies using plant-based cell-free protein synthesis systems have successfully reconstituted the teleocidin B biosynthetic pathway, demonstrating the potential for producing teleocidins from constituent amino acids and precursors in a controlled environment. acs.org This platform allows for rapid testing of different gene combinations and conditions to identify factors crucial for optimal enzyme activity and product yield. acs.org For example, the coexpression of the NRPS enzyme TleA with an MbtH-like protein was found to be essential for optimal TleA activity and subsequent teleocidin biosynthesis in a cell-free system. acs.org

Enhancing the activity of specific enzymes within the pathway is another metabolic engineering approach. The detailed analysis of biosynthetic enzymes, including their crystal structures, provides knowledge that can be leveraged for enzyme engineering to create novel compounds or improve catalytic efficiency. researchgate.netnih.govd-nb.info For example, mutations in the prenyltransferase TleC have been shown to influence the stereochemistry of the prenylation step, leading to the production of different teleocidin isomers like Teleocidin A2. nih.gov

Structural Elucidation and Stereochemical Assignment of Teleocidin A2

Early Spectroscopic Investigations and Structural Hypotheses

Initial studies on teleocidin A2, often alongside other teleocidins and related indolactam natural products like lyngbyatoxin A, relied heavily on spectroscopic techniques available at the time. These early investigations primarily involved Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Analysis of the molecular formula and fragmentation patterns from mass spectrometry provided crucial information about the elemental composition and key substructures. fda.gov Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy were instrumental in identifying different types of protons and carbons within the molecule, including those in the indole (B1671886) core, the lactam ring, and the terpenoid side chain. mdpi.comoup.comnih.gov

Based on these spectroscopic data and comparisons with known compounds, initial hypotheses regarding the planar structure of teleocidin A2 were formulated. These hypotheses aimed to connect the identified substructures in a chemically plausible manner. However, the complex nature of the molecule, especially the macrocyclic lactam ring and the multiple chiral centers, meant that early structural assignments were often tentative and required further, more definitive analysis.

Definitive Assignment of the Indolactam Core Structure

The core structure of teleocidin A2, a nine-membered lactam ring fused to an indole moiety, is a defining feature of the teleocidin family. Definitive assignment of this indolactam core structure was achieved through a combination of spectroscopic methods, including detailed 2D NMR experiments such as COSY, HMQC (or HSQC), and HMBC. mdpi.comresearchgate.net These experiments provided through-bond and through-space correlation information, allowing researchers to map the connectivity of atoms and confirm the presence and arrangement of the indole and the nine-membered lactam ring.

For instance, HMBC correlations were crucial in establishing the connections between carbons and protons across the ring fusions and within the lactam ring, unequivocally confirming the indolactam scaffold. researchgate.net The characteristic signals of the indole protons and carbons in the NMR spectra further supported this structural assignment.

Stereochemical Determination of Chiral Centers (Absolute and Relative)

Determining the stereochemistry of the chiral centers in teleocidin A2 was a critical and often challenging aspect of its structural elucidation. Teleocidin A2 possesses multiple stereogenic centers, contributing to its specific three-dimensional structure and biological activity. fda.gov

Relative stereochemistry was typically approached using analysis of coupling constants in ¹H NMR spectra and Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments reveal spatial proximity between protons, providing information about the relative orientation of substituents around chiral centers and the conformation of the molecule. mdpi.com

Absolute stereochemistry, which describes the precise spatial arrangement of atoms at each chiral center, was determined using methods such as chemical degradation followed by analysis of the products with known absolute configurations, or more modern techniques like Electronic Circular Dichroism (ECD) spectroscopy and computational methods such as Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations combined with DP4+ analysis. mdpi.comresearchgate.net Total synthesis, where the stereochemistry is controlled during the synthesis, also played a significant role in confirming absolute configurations. nih.govescholarship.orgresearchgate.netacs.org

For example, studies involving chemical degradation and comparison with known standards were employed in early investigations. More recently, computational approaches comparing experimental and calculated ECD and NMR data for different possible stereoisomers have proven powerful in assigning absolute configurations with high probability. mdpi.com

Teleocidin A2 is a diastereoisomer of teleocidin A1, differing in the stereochemistry at a specific position, often reported as position 19. nih.govresearchgate.net The absolute configuration of teleocidin A2 has been determined, contributing to the understanding of its biological interactions. researchgate.netmolaid.com

Conformational Analysis of the Macrocyclic Lactam Ring

The nine-membered macrocyclic lactam ring in teleocidin A2 is conformationally flexible, and its preferred conformations can significantly influence its biological activity. Conformational analysis has been performed using a combination of NMR spectroscopy (particularly variable-temperature NMR and NOESY) and computational methods, such as molecular dynamics simulations and Density Functional Theory (DFT) calculations. datapdf.comsci-hub.se

Early studies suggested the existence of different stable conformations, such as the "TWIST" and "SOFA" forms, for indolactam derivatives. datapdf.comsci-hub.se NMR analysis can provide information about the populations of these different conformers in solution based on averaged chemical shifts and coupling constants. datapdf.comsci-hub.se Computational studies can explore the potential energy surface of the molecule to identify low-energy conformers and calculate their relative stabilities. mdpi.comdatapdf.comsci-hub.se

Understanding the preferred conformation(s) of the macrocyclic ring is crucial for understanding how teleocidin A2 interacts with its biological targets, such as protein kinase C (PKC). researchgate.netdatapdf.comsci-hub.seresearchgate.netrsc.orgresearchgate.net

Comparison of Teleocidin A2 Stereochemistry with Related Indolactam Natural Products

Comparing the stereochemistry of teleocidin A2 with that of related indolactam natural products, such as teleocidin A1, teleocidin B congeners, and indolactam V, has been important for understanding structure-activity relationships and biosynthetic pathways. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net

Teleocidin A2 and teleocidin A1 are diastereoisomers, differing in the stereochemistry of the geranyl side chain attachment point. nih.govresearchgate.net This difference in stereochemistry at a single center can lead to variations in their biological activities and interactions with target proteins.

Molecular Mechanisms of Action of Teleocidin A2

Teleocidin A2 as a High-Affinity Protein Kinase C (PKC) Activator

Teleocidin A2 functions as a high-affinity activator of PKC nih.govideayabio.comnih.govresearchgate.netkoreamed.org. Its ability to activate PKC is comparable to that of other known tumor-promoting agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) nih.gov. Studies have shown that teleocidin A2 can activate purified PKC isoform mixtures nih.gov.

A crucial aspect of Teleocidin A2's mechanism is its interaction with the C1 domains of PKC isoforms ideayabio.comkoreamed.orgnih.govresearcher.lifeoup.comacs.orggoogle.com. The C1 domains are regulatory modules found in conventional PKCs (cPKCs) and novel PKCs (nPKCs) ideayabio.comnih.govoup.com. These domains are known to bind to diacylglycerol (DAG), an endogenous activator of PKC, and to various natural product activators like phorbol esters and teleocidins nih.gov. While C1 domains in conventional and novel PKCs occur in tandem (C1A and C1B) and show differential affinities for ligands, teleocidins engage these domains to exert their effects ideayabio.comnih.gov. Research on synthetic teleocidin analogs suggests that different C1 domains, particularly within nPKCs and cPKCs, may exhibit differential binding preferences for various conformers of these ligands nih.gov.

Teleocidin A2 activates PKC by mimicking the binding of the endogenous second messenger, diacylglycerol (DAG) ideayabio.comkoreamed.orgnih.govscispace.com. It binds to the DAG-sensing C1 domains of PKC, thereby activating the enzyme nih.gov. This mimicry allows teleocidin A2 to bypass the normal cellular regulation mediated by DAG metabolism and availability.

The binding of ligands like DAG and teleocidins to the C1 domains of PKC leads to allosteric activation ideayabio.comnih.govacs.orgsynaptogen.comacs.org. This process typically involves the translocation of PKC from the cytosol to the cell membrane, driven by interactions with signaling lipids nih.govsynaptogen.com. Membrane binding and engagement of the C1 domains by activators induce conformational changes in PKC, leading to the dissociation of the pseudosubstrate region from the catalytic domain. This release of autoinhibition allows the enzyme to become catalytically active and phosphorylate its substrates ideayabio.comnih.gov.

PKC comprises a family of multiple isoforms, which are categorized into conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ) subclasses ideayabio.comnih.gov. These isoforms exhibit differential sensitivities to second messengers like calcium and DAG ideayabio.comnih.gov. While teleocidins are generally considered potent PKC activators, the activation profile can vary across isoforms. One study indicated that teleocidin A2 was able to activate a mixture of purified PKC isoforms, primarily α, β, and γ, with lesser activation of δ and ζ isoforms, at high micromolar concentrations nih.gov. This contrasts with the typically high potency (nanomolar range) associated with the tumor-promoting effects of teleocidins, suggesting that the concentration and specific cellular context may influence the observed isoform activation profile nih.gov. Synthetic analogs of teleocidin have been developed, and some have shown selectivity for specific PKC isoforms, such as PKCε and PKCμ synaptogen.com.

Research findings on the activation of purified PKC mix by Teleocidin A2 are summarized below:

| Activator | Concentration | Fold Activation (compared to DMSO control) | Conditions | Reference |

| Teleocidin A2 | High micromolar ranges | Up to 1.3-fold | Presence of phosphatidylserine, absence of DAG and calcium | nih.gov |

| PMA (Positive Control) | 100 μmol/L | Comparable to Teleocidin A2 | Presence of phosphatidylserine, absence of DAG and calcium | nih.gov |

This data suggests that while Teleocidin A2 can activate PKC isoforms in a biochemical assay, the concentrations required for this activation might be higher compared to its potency in other cellular assays like PAR2 inhibition nih.gov.

Downstream Signaling Pathways Modulated by PKC Activation

The activation of PKC by compounds like Teleocidin A2 modulates a wide array of downstream signaling pathways, influencing various cellular processes including proliferation, differentiation, survival, and motility nih.gov.

PKC activation is known to intersect with and modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) cascades, which include Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK koreascience.krresearchgate.netuzh.chsemanticscholar.orgresearchgate.net. These pathways play critical roles in signal transduction, mediating cellular responses to a variety of stimuli koreascience.krresearchgate.netresearchgate.net. Activation of PKC can lead to the activation of MAPK pathways koreamed.orgkoreascience.kr. For instance, studies with other PKC activators like phorbol esters have demonstrated the induction of MAPK pathways such as p38 MAPK koreamed.org. While the direct link between Teleocidin A2-induced PKC activation and the subsequent activation of specific MAPK cascades (ERK, JNK, p38) is an area of ongoing research, the known involvement of PKC in regulating these pathways suggests that Teleocidin A2's effects are likely mediated, in part, through their modulation nih.govkoreamed.orgkoreascience.kr. MAPK pathways are central to processes like cell proliferation, survival, and differentiation, which are often affected by PKC activation koreascience.krresearchgate.netuzh.chsemanticscholar.orgresearchgate.net.

Regulation of Nuclear Factor Kappa B (NF-κB) Signaling

While Teleocidin A2 has been studied in the context of tumor promotion alongside agents like phorbol esters (PMA), which are known activators of NF-κB, direct evidence specifically detailing the regulation of NF-κB signaling by Teleocidin A2 in the provided search results is limited. The association with tumor promotion historically linked teleocidins to pathways influenced by PKC, and PKC can be upstream of NF-κB in certain cellular contexts. However, specific research findings demonstrating Teleocidin A2's direct impact on NF-κB activation, nuclear translocation, or target gene expression were not prominently featured in the search results. Studies on other compounds, such as berberine, have investigated the suppression of NF-κB activation induced by various agents, including PMA and okadaic acid, highlighting the complexity of tumor promoter-associated signaling pathways aacrjournals.org. The precise role of Teleocidin A2 in modulating NF-κB signaling requires further specific investigation.

Modulation of Transcription Factor Activity (e.g., AP-1)

The modulation of transcription factor activity, such as Activator Protein-1 (AP-1), by Teleocidin A2 is not extensively detailed in the provided search results. While AP-1 is a crucial transcription factor involved in various cellular processes, including proliferation and differentiation, and is known to be influenced by signaling pathways activated by tumor promoters and growth factors nih.govnih.gov, direct experimental data demonstrating Teleocidin A2's specific effects on AP-1 activity or expression levels were not found. Research on other natural products, like berberine, has shown modulation of AP-1 activity nih.gov, suggesting that compounds with diverse biological activities can impact this transcription factor. Further dedicated studies are needed to elucidate any potential direct or indirect modulation of AP-1 by Teleocidin A2.

Crosstalk with Other Intracellular Signaling Networks

Teleocidin A2 engages in crosstalk with several intracellular signaling networks, most notably through its interaction with Protein Kinase C (PKC) and Proteinase-Activated Receptor 2 (PAR2). Teleocidins are recognized as potent activators of various PKC isozymes oup.comresearchgate.netresearchgate.netaai.orgresearchgate.net. PKC activation can influence a wide array of downstream pathways involved in cell growth, differentiation, and apoptosis oup.com.

More recent research has identified Teleocidin A2 as an antagonist of PAR2, a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer progression nih.govnih.govresearchgate.netacs.org. PAR2 activation typically leads to the coupling with Gq/11, Gi, and G12/13 proteins, triggering downstream events such as intracellular calcium mobilization and activation of pathways like the Rho GTPase pathway, which influences cell migration and cytoskeletal rearrangement nih.gov.

Studies have shown that Teleocidin A2 effectively antagonizes PAR2-dependent intracellular Ca2+ mobilization induced by agonists like SLIGKV-NH2 or trypsin in various cell lines, including human breast adenocarcinoma (MDA-MB 231), lung carcinoma (A549), and human umbilical vein endothelial cells (HUVEC), with IC50 values typically ranging from 15 to 25 nmol/L nih.govnih.govresearchgate.net. This antagonism also translates to the inhibition of PAR2-induced cell migration and actin cytoskeleton rearrangement nih.govnih.govresearchgate.net.

Interestingly, while Teleocidin A2 activates PKC, its inhibitory effect on PAR2 signaling may not be solely dependent on PKC activation nih.gov. Research aiming to identify PAR2 inhibitors with reduced activity against PKC highlights the potential for separating these two activities researchgate.net. This suggests a complex interplay or distinct mechanisms by which Teleocidin A2 interacts with these different signaling nodes. The crosstalk between PKC and PAR2 pathways in the context of Teleocidin A2 action represents an area of ongoing investigation.

Identification and Validation of Other Potential Cellular Targets

Beyond the well-established interaction with PKC, and the more recently validated antagonism of PAR2, research continues to explore other potential cellular targets of Teleocidin A2 to fully understand its diverse biological effects.

Proteinase-Activated Receptor 2 (PAR2) has been identified and validated as a significant cellular target of Teleocidin A2 nih.govnih.govresearchgate.netresearchgate.net. Teleocidin A2 acts as a potent antagonist of PAR2, inhibiting downstream signaling events such as intracellular calcium mobilization and cell migration at nanomolar concentrations nih.govnih.govresearchgate.net. This antagonistic activity distinguishes Teleocidin A2 from other teleocidins primarily known for PKC activation and highlights PAR2 as a key target mediating some of its observed effects, particularly in the context of cell motility nih.govnih.govresearchgate.net.

Novel Protein Binding Partners Uncovered by Chemical Proteomics

Information regarding the identification of novel protein binding partners for Teleocidin A2 specifically through chemical proteomics approaches was not available in the provided search results. Chemical proteomics is a powerful tool for discovering protein targets of small molecules on a proteome-wide scale, but studies applying this methodology specifically to Teleocidin A2 were not found in this search.

Effects on Lipid Kinases and Phospholipase Pathways

Studies have investigated the effects of teleocidins on phospholipase activity. Research using porcine pancreatic phospholipase A2 (PLA2) and liposomes demonstrated that teleocidin (studied alongside phorbol esters) can modulate PLA2 activity nih.govnih.govuni-freiburg.decore.ac.uk. At low concentrations, teleocidin enhanced PLA2 activity, while at high concentrations, it suppressed it nih.govnih.govcore.ac.uk. This modulation was suggested to be related to the compound's effect on membrane structure nih.govcore.ac.uk. PLA2 enzymes are crucial in releasing fatty acids, such as arachidonic acid, from membrane phospholipids, which are then metabolized into various signaling molecules, including eicosanoids involved in inflammation researchgate.netnih.gov. While this research indicates an effect on a phospholipase pathway, direct information on Teleocidin A2's specific effects on lipid kinases was not found in the search results.

Cellular and Subcellular Effects of Teleocidin A2

The cellular and subcellular effects of Teleocidin A2 are multifaceted, impacting various aspects of cell function, including signal transduction, membrane dynamics, and cytoskeletal organization. Studies have shown that Teleocidin A2 can influence processes such as cell migration and intracellular calcium mobilization. For instance, Teleocidin A2 has been characterized as a potent inhibitor of proteinase-activated receptor 2 (PAR2) signaling in tumor cells, affecting PAR2-dependent cell migration and rearrangement of the actin cytoskeleton in human breast adenocarcinoma cells (MDA-MB 231) nih.govtocris.comfishersci.pttocris.comfishersci.ptwikipedia.org. It can antagonize PAR2-dependent intracellular Ca2+ mobilization induced by agonists like SLIGKV-NH2 or trypsin in various cell lines, including MDA-MB 231, lung carcinoma cells, and human umbilical vein endothelial cells, at low nanomolar concentrations nih.govtocris.comfishersci.pttocris.comfishersci.pt.

PKC Translocation from Cytosol to Cellular Membranes

A well-established molecular mechanism of Teleocidin A2 involves its interaction with Protein Kinase C (PKC). Teleocidin A2 is known to activate PKC, a process that typically involves the translocation of the enzyme from the cytosol to cellular membranes. This translocation is mediated by the binding of activators like diacylglycerol (DAG) or phorbol esters to the regulatory C1 domain of PKC isoforms wikipedia.orgebi.ac.ukuni.luwikidata.org. Teleocidin, structurally related to phorbol esters and indolactam V, can mimic DAG and bind to the C1 domains of certain PKC isoforms, thereby promoting their recruitment to the membrane and subsequent activation wikipedia.orgebi.ac.ukuni.luwikidata.org. This persistent activation, unlike the transient activation by DAG, is a key aspect of the cellular response to such compounds wikidata.org. Biochemical assays have shown that Teleocidin A2 can activate purified PKC isoform mixtures nih.gov. While traditionally categorized as a tumor promoter via PKC activation at higher concentrations, Teleocidin A2 demonstrates PAR2 antagonism at lower nanomolar concentrations, suggesting concentration-dependent or context-dependent mechanisms nih.gov.

Impact on Cell Membrane Dynamics and Lipid Raft Organization

Teleocidin A2's interaction with cellular membranes extends beyond its role in recruiting PKC. As a lipophilic molecule, it can intercalate into the lipid bilayer, potentially altering membrane structure and dynamics citeab.com. Studies with related tumor promoters like phorbol esters and teleocidin have suggested they can bind to the bilayer membrane and induce changes in membrane structure, such as increased leakage of molecules citeab.com. These compounds are thought to be incorporated into binding sites within the membrane citeab.com. The activation of PKC by compounds like teleocidin occurs in a membrane context, highlighting the importance of membrane association for its function wikipedia.orguni.lu.

While direct studies specifically detailing Teleocidin A2's impact on lipid raft organization are limited in the provided results, the broader context of PKC signaling and membrane dynamics offers insights. Lipid rafts are dynamic, sphingolipid- and cholesterol-enriched membrane domains that serve as platforms for signal transduction nih.govcenmed.com. PKC isoforms, particularly conventional and novel PKCs, interact with membranes and can be associated with lipid rafts, influencing their localization and activity wikipedia.org. Alterations in membrane organization, including lipid raft integrity, can impact the function of membrane-associated proteins and signaling pathways. For example, compounds that decrease lipid raft formation have been shown to affect the signaling of certain membrane proteins cenmed.com. Given Teleocidin A2's interaction with the membrane and its role in activating PKC, it is plausible that it could indirectly influence membrane dynamics and potentially the organization of lipid rafts, thereby affecting the localization and function of various signaling molecules. The observed effects of Teleocidin A2 on actin cytoskeleton rearrangement and lamellipodia formation also point towards an influence on cellular structures closely linked to membrane dynamics and organization nih.govtocris.comfishersci.pttocris.comfishersci.ptwikipedia.org.

Modulation of Endosomal Trafficking and Receptor Internalization

The modulation of cellular signaling by Teleocidin A2 can also extend to influencing receptor trafficking and internalization. While the provided information primarily highlights Teleocidin A2's role as a PAR2 antagonist, affecting PAR2-mediated responses like calcium mobilization and migration nih.govtocris.comfishersci.pttocris.comfishersci.pt, receptor internalization and endosomal trafficking are crucial regulatory mechanisms for G protein-coupled receptors (GPCRs) like PAR2 citeab.com. Upon activation, GPCRs can undergo desensitization and internalization through endosomal pathways, leading to recycling back to the membrane or degradation citeab.com. PKC activation has been shown to affect the internalization and recycling of certain receptors wikipedia.org.

Biological Activities of Teleocidin A2 in Pre Clinical and Cellular Models

Historical Studies on Tumor Promotion Activity in Cell Culture

Early research on Teleocidin A2 focused on its potent tumor-promoting capabilities, comparable to those of the well-studied phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). These studies identified several key cellular processes that were disrupted by Teleocidin A2, contributing to its tumor-promoting effects.

A hallmark of tumor promoters is their ability to induce the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Teleocidin A isomers have been shown to be potent inducers of ODC activity in mouse skin. nih.gov This induction is a critical event in the process of tumor promotion.

Studies have demonstrated that purified isomers of Teleocidin A, including A-1 and A-2, exhibit ODC induction activity comparable to that of TPA. nih.govpnas.org The application of Teleocidin to mouse skin leads to a significant increase in ODC activity, a key biochemical change associated with the proliferative state of cells in response to tumor promoters. pnas.org

Table 1: Induction of Ornithine Decarboxylase (ODC) Activity by Teleocidin Isomers and TPA in Mouse Skin

| Compound | Dose (µg) | ODC Activity (nmol CO2/30 min/mg protein) |

|---|---|---|

| Acetone (Control) | 0.2 ml | < 0.1 |

| Teleocidin | 10.0 | ~4.5 |

| TPA | 11.0 | ~6.0 |

Data adapted from Fujiki et al., 1981. pnas.org

Gap junctional intercellular communication (GJIC) is a crucial mechanism for maintaining tissue homeostasis by allowing the direct passage of small molecules and ions between adjacent cells. A disruption in GJIC is a well-established characteristic of tumor promotion, as it can lead to the uncontrolled proliferation of initiated cells.

Research has shown that teleocidin, a mixture containing Teleocidin A, effectively blocks metabolic cooperation between Chinese hamster V79 cells. nih.gov This inhibition of metabolic cooperation is a direct consequence of the disruption of GJIC. The dose-response curves for this inhibition by teleocidin were found to be similar to those of the potent tumor promoter TPA, highlighting a shared mechanism of action in tumor promotion. nih.gov

A critical characteristic of cancer cells is their ability to undergo transformation and exhibit anchorage-independent growth, meaning they can proliferate without being attached to a solid surface. This ability is a hallmark of malignancy and is often used as an in vitro indicator of tumorigenicity. While early studies strongly implicated teleocidins as tumor promoters, which facilitate the clonal expansion of initiated cells, direct evidence specifically linking Teleocidin A2 to the induction of anchorage-independent growth in previously non-transformed cells is a complex area of research. The primary role of a tumor promoter is not to cause the initial transformation but to create a proliferative environment where genetically altered cells can thrive and form a tumor.

Anti-proliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

In contrast to its well-documented tumor-promoting activities, more recent research has begun to uncover the potential of Teleocidin A2 to exert anti-cancer effects, particularly at different concentration ranges and in various cancer cell lines.

While low, non-toxic concentrations of Teleocidin A2 have been utilized in studies focusing on other cellular processes like cell migration, evidence for its dose-dependent anti-proliferative and cytotoxic effects at higher concentrations is an area of ongoing investigation. One study noted that at low nanomolar concentrations used to investigate its effects on PAR2-dependent cell migration in MDA-MB 231 breast cancer cells, Teleocidin A2 had no effect on cell viability. nih.gov This suggests that its cytotoxic and anti-proliferative effects likely occur at higher concentrations. The determination of specific IC50 values for the anti-proliferative activity of Teleocidin A2 across a range of cancer cell lines is needed to fully characterize its potential as an anti-cancer agent.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its induction is a key mechanism of many anti-cancer therapies. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.

The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases.

While the broader class of teleocidins has been studied for various biological activities, specific details on the mechanisms by which Teleocidin A2 induces apoptosis, including whether it proceeds through a caspase-dependent or independent manner and which specific apoptotic pathways are activated, require further dedicated research.

Cell Cycle Arrest at Specific Checkpoints

The precise mechanisms by which Teleocidin A2 influences cell cycle progression and induces arrest at specific checkpoints, such as the G1/S or G2/M transitions, are not extensively detailed in the currently available scientific literature. While the compound is a known activator of Protein Kinase C (PKC), a family of enzymes with established roles in cell cycle regulation, direct studies linking Teleocidin A2 to the modulation of key cell cycle proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27) are limited.

General cell cycle control mechanisms involve a series of checkpoints that ensure the fidelity of DNA replication and cell division. nih.govqiagen.com The G1/S checkpoint, for instance, is a critical control point that governs the entry of a cell into the DNA synthesis phase. qiagen.comnih.gov This transition is tightly regulated by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, which phosphorylate and inactivate the retinoblastoma protein (Rb), thereby allowing the transcription of genes necessary for S phase. nih.gov

Similarly, the G2/M checkpoint ensures that the cell has completed DNA replication and is ready to enter mitosis. This checkpoint is primarily controlled by the CDK1-cyclin B complex. nih.gov Disruptions in the normal functioning of these checkpoints can lead to uncontrolled cell proliferation or, conversely, cell cycle arrest.

While the direct impact of Teleocidin A2 on these specific checkpoint regulators has not been fully elucidated, its known activity as a PKC activator suggests a potential for indirect influence. PKC isoforms are known to participate in signaling pathways that can affect the expression and activity of cell cycle-related proteins. However, further research is required to establish a definitive link and delineate the specific molecular pathways through which Teleocidin A2 may exert any effects on cell cycle arrest at the G1/S or G2/M checkpoints.

Immunomodulatory Activities in Isolated Immune Cells

Teleocidin A2 has demonstrated notable immunomodulatory effects in studies involving isolated immune cells, primarily through its potent activation of Protein Kinase C (PKC).

In studies on human peripheral blood T-lymphocytes, Teleocidin A2 has been shown to be a potent mitogen, preferentially stimulating T-cell enriched populations. nih.gov Its mechanism of action is linked to the activation of PKC in the cell membrane. nih.gov This activation leads to the synthesis and expression of receptors for interleukin 2 (IL-2), a key cytokine for T-cell proliferation. nih.gov Interestingly, Teleocidin A2 can induce T-cell proliferation independently of IL-2, suggesting it initiates T-cell proliferation through a distinct mechanism. nih.gov

The influence of Teleocidin A2 on macrophage differentiation and polarization is an area that requires more specific investigation. Macrophages exhibit significant plasticity and can be polarized into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages, in response to various stimuli. nih.govnih.gov This polarization is crucial in directing the nature of an immune response. While PKC activation is known to play a role in macrophage signaling, direct studies detailing the effects of Teleocidin A2 on the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes are not extensively documented.

The activation of T-lymphocytes by Teleocidin A2 is associated with the modulation of cytokine signaling pathways. As mentioned, Teleocidin A2 induces the expression of IL-2 receptors on T-cells, a critical step for their activation and proliferation. nih.gov However, it does not appear to induce the production of IL-2 itself. nih.gov This suggests a specific modulatory role in the IL-2 signaling pathway rather than a general induction of all T-cell cytokines.

The broader impact of Teleocidin A2 on the secretion profile of other cytokines (e.g., TNF-α, IFN-γ) and chemokines from T-lymphocytes and macrophages remains to be fully characterized. Cytokine and chemokine secretion by immune cells is a complex process regulated by multiple signaling pathways, and the specific contribution of Teleocidin A2-mediated PKC activation to this process warrants further investigation to understand its full immunomodulatory potential. nih.govfrontiersin.orgfrontiersin.org

The processes of antigen presentation and the formation of the immune synapse are fundamental to the initiation of an adaptive immune response. Antigen-presenting cells (APCs) present processed antigens on Major Histocompatibility Complex (MHC) molecules to T-lymphocytes. nih.govfrontiersin.org This interaction, along with the engagement of co-stimulatory molecules, leads to the formation of a specialized structure called the immune synapse, which is crucial for sustained T-cell activation. frontiersin.orgfrontiersin.org

Currently, there is a lack of direct evidence from scientific literature detailing the specific effects of Teleocidin A2 on the expression of MHC class I and class II molecules on APCs. Furthermore, its influence on the intricate molecular dynamics and stability of the immune synapse has not been reported. frontiersin.orgresearchgate.net Given that PKC activation is a key event downstream of T-cell receptor engagement and plays a role in immune synapse signaling, it is plausible that Teleocidin A2 could modulate these processes. However, dedicated studies are needed to confirm and characterize such effects.

Anti-viral Activities in Cell-based Assays

The potential anti-viral activities of Teleocidin A2 have not been extensively investigated in cell-based assays against specific viruses like Human Immunodeficiency Virus (HIV) and herpesviruses.

The replication cycles of HIV and herpesviruses are complex processes involving multiple viral and host cell factors, presenting various potential targets for antiviral drugs. nih.govnih.govscielo.br For instance, inhibition of viral entry, reverse transcription (in the case of HIV), DNA replication, or viral protein processing are common strategies for antiviral therapies. Without specific experimental data, any potential anti-viral activity of Teleocidin A2 remains speculative. Future research, including in vitro viral replication assays, would be necessary to determine if Teleocidin A2 possesses any inhibitory effects against HIV, herpesviruses, or other viral pathogens.

Modulation of Host Cellular Factors Essential for Viral Life Cycles

Current publicly available scientific literature does not provide direct evidence or detailed research findings on the specific modulation of host cellular factors by Teleocidin A2 in the context of viral life cycles. While viruses are known to be obligate intracellular parasites that depend on host cell machinery for replication, the precise interactions between Teleocidin A2 and host proteins essential for viral entry, replication, assembly, or egress have not been extensively characterized.

Neurobiological Effects in Neuronal Cell Models

Teleocidin A2 has been identified as an antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in numerous physiological processes, including those in the central and peripheral nervous systems. researchgate.netphysiology.org Activation of PAR2 is linked to the mobilization of intracellular calcium (Ca2+) via Gq-coupled signaling pathways. researchgate.net Since the influx of Ca2+ is a fundamental trigger for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release, the modulation of PAR2 signaling by Teleocidin A2 can indirectly influence these neuronal functions. By inhibiting PAR2, Teleocidin A2 can prevent the downstream cascade that leads to increased intracellular calcium concentrations, thereby potentially altering neurotransmitter release dynamics in neuronal cells where PAR2 is expressed. researchgate.net

Table 1: Effect of Teleocidin A2 on PAR2 Signaling

| Target Receptor | Activity of Teleocidin A2 | Key Downstream Effect | Potential Impact on Neuronal Function |

|---|---|---|---|

| Protease-Activated Receptor 2 (PAR2) | Antagonist / Inhibitor | Inhibition of Gq-coupled intracellular Ca2+ mobilization | Modulation of calcium-dependent neurotransmitter release |

The broader class of indolactam alkaloids, to which Teleocidin A2 belongs, are known activators of protein kinase C (PKC). Certain protein kinases are recognized as crucial regulators of learning and memory. researchgate.net These kinases can influence synaptic transmission by altering the properties or density of ion channels. researchgate.net Furthermore, they play a role in regulating gene expression and protein synthesis, processes that lead to structural modifications at existing synapses and the formation of new synapses (synaptogenesis). researchgate.net While direct studies detailing the specific effects of Teleocidin A2 on neuronal differentiation, survival, and synaptogenesis are limited, its activity as a PKC activator suggests a potential role in these complex neurodevelopmental processes.

Other Reported Biological Activities in vitro and Ex vivo

Research has indicated that Teleocidin A2 exhibits weak antibacterial activity. researchgate.netresearchgate.net Specific studies have documented this activity against the Gram-positive bacteria Kocuria rhizophila and Bacillus subtilis. researchgate.netresearchgate.net While these findings establish an antibacterial potential, detailed mechanistic studies elucidating the precise mode of action of Teleocidin A2 against these bacteria are not extensively described in the current literature. The broader class of cyclodipeptides, which are related to the biosynthetic precursors of teleocidins, have been noted for a variety of pharmacological impacts, including antibiotic and antifungal properties, though the specific mechanisms for Teleocidin A2 remain an area for further investigation. researchgate.net

Table 2: Reported Antibacterial Activity of Teleocidin A2

| Organism | Gram Stain | Observed Activity |

|---|---|---|

| Kocuria rhizophila | Positive | Weak antibacterial activity |

| Bacillus subtilis | Positive | Weak antibacterial activity |

Induction of Cellular Differentiation in Various Cell Types

Teleocidin A2 has been identified as a potent inducer of cellular differentiation in specific cell lineages, most notably in human promyelocytic leukemia (HL-60) cells. Research has demonstrated that treatment with teleocidins, including Teleocidin A2, can trigger these leukemia cells to differentiate into macrophage-like cells. nih.gov This process is characterized by distinct morphological and functional changes.

The induction of differentiation is dose-dependent and is associated with significant alterations in the cell cycle. Studies have shown that teleocidin treatment inhibits the growth of HL-60 cells by arresting them in the G1 phase of the cell cycle, preventing their entry into the synthesis (S) phase. nih.gov Key markers of this differentiation process include an increase in the percentage of morphologically mature cells and elevated activity of enzymes such as lysozyme and nonspecific esterase, which are characteristic of macrophages. nih.gov

| Cell Line | Compound | Observed Effect | Key Markers of Differentiation | Cell Cycle Impact |

|---|---|---|---|---|

| Human Promyelocytic Leukemia (HL-60) | Teleocidin | Induction of differentiation into macrophage-like cells | Increased morphological maturity, lysozyme activity, and nonspecific esterase activity | Cell cycle arrest in G1 phase |

| HL-60 Variant (R-59, PMA-resistant) | Teleocidin | Resistant to differentiation induction | N/A | N/A |

Effects on Angiogenesis and Cell Migration

Angiogenesis

The influence of Teleocidin A2 on angiogenesis, the formation of new blood vessels, is primarily understood through its role as a powerful activator of Protein Kinase C (PKC). The PKC family of enzymes is critically involved in the signaling pathways that regulate angiogenesis. nih.gov Specifically, activation of PKCα has been shown to promote the angiogenic activity of human endothelial cells by inducing the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov

Research on Teleocidin B-4, a closely related compound that also functions as a PKC activator, has shown that it upregulates the activity of Hypoxia-Inducible Factor 1 (HIF-1). nih.govsemanticscholar.org The activation of HIF-1 signaling leads to an increased expression of its target genes, which are involved in processes including angiogenesis. nih.govsemanticscholar.org This effect is mediated through the PKCα/mTORC signaling pathway, leading to the accumulation of the HIF-1α protein. nih.govsemanticscholar.org Given that all teleocidin isomers are potent PKC activators, this provides a mechanism by which Teleocidin A2 may exert a pro-angiogenic effect by promoting the expression of key angiogenic factors.

Cell Migration

In contrast to its potential pro-angiogenic effects, Teleocidin A2 has been documented to be a potent inhibitor of cell migration in certain cancer cell models. This activity is linked to its ability to antagonize the proteinase-activated receptor 2 (PAR2). Elevated expression of PAR2 is associated with increased cell proliferation and migration in numerous cancer types.

Studies have shown that Teleocidin A2 effectively inhibits PAR2-dependent intracellular calcium mobilization in human breast adenocarcinoma (MDA-MB-231) cells, lung carcinoma cells, and human umbilical vein endothelial cells (HUVECs). semanticscholar.org This antagonistic action directly translates to a reduction in cancer cell migration. In low nanomolar concentrations, Teleocidin A2 was found to reverse the migration of MDA-MB-231 cells that was induced by PAR2-activating agents. semanticscholar.org This anti-migratory effect is also associated with Teleocidin A2's ability to control the PAR2-induced rearrangement of the actin cytoskeleton, a critical component of the cellular machinery for movement. semanticscholar.org

| Cell Lines Studied | Target Receptor | Primary Effect | Mechanism of Action | Effective Concentration Range (IC50) |

|---|---|---|---|---|

| MDA-MB-231 (Breast Adenocarcinoma), Lung Carcinoma, HUVEC | Proteinase-Activated Receptor 2 (PAR2) | Inhibition of cell migration | Antagonizes PAR2-dependent intracellular Ca2+ mobilization and controls actin cytoskeleton rearrangement | 15 to 25 nmol/L for Ca2+ mobilization |

Referenced Compounds

| Compound Name |

|---|

| Teleocidin A2 |

| Teleocidin B-4 |

| Phorbol-12-myristate-13-acetate (PMA) |

| Vascular Endothelial Growth Factor (VEGF) |

Structure Activity Relationship Sar Studies of Teleocidin A2 and Analogues

Identification of Key Structural Determinants for PKC Binding and Activation

The interaction of teleocidin A2 with PKC is primarily mediated through binding to the C1 regulatory domain of conventional and novel PKC isozymes nsf.gov. This binding mimics the action of endogenous diacylglycerol, leading to PKC activation nsf.govgoogle.com. SAR studies have highlighted several key structural determinants within the teleocidin A2 molecule that are critical for this interaction.

Importance of the Indolactam Core and Macrocyclic Ring Size

The indolactam core, an indole-fused nine-membered lactam, is the fundamental scaffold of teleocidin A2 and other teleocidins rsc.orgsci-hub.sensf.gov. This core structure is essential for PKC activation nsf.gov. Studies on indolactam V, the parent structure of teleocidins, have shown that it maintains the key pharmacophoric elements required for PKC activation nsf.gov. The nine-membered macrocyclic ring is a crucial part of this core structure rsc.orgnsf.govrsc.org. Its conformationally flexible nature is believed to play a role in binding to the PKC receptor cavity sci-hub.seresearchgate.net. The pseudopeptidic fragment that bridges the C3 and C4 positions of the indole (B1671886) core has been identified as essential for target binding researchgate.netnih.gov.

Role of the Prenyl Side Chain and its Stereochemistry at C-13

Teleocidin A2 possesses a prenyl side chain attached to the indolactam core rsc.orgwikidata.org. This hydrophobic side chain is important for the interaction with PKC, potentially by facilitating the association of the ligand with the cell membrane, where PKC is located nsf.govsci-hub.se. The stereochemistry of the prenyl side chain, particularly at the C-13 position (referring to the teleocidin numbering), is significant. Teleocidin A2 is specifically characterized by a 19S-geranylated indolactam V rsc.org. The spatial position of the alkyl group in teleocidin has been shown to correspond to a hydrophobic region important for binding sci-hub.sepnas.org. Studies comparing different teleocidin analogues suggest that the hydrophobicity of substituents, such as those on the prenyl side chain, plays a major role in determining biological activity and PKC association nsf.govsci-hub.se.

Significance of Specific Hydroxyl, Methyl, and Amide Groups

Specific functional groups on the teleocidin A2 structure, including hydroxyl, methyl, and amide groups, contribute to its interaction with PKC. The indolactam core contains an amide group within the nine-membered ring. The presence and position of hydroxyl groups, such as the hydroxymethyl group at C-5, are also important wikidata.orgsigmaaldrich.comuni.lu. These polar groups, along with hydrophobic regions, are thought to be necessary for fitting into the PKC receptor cavity and establishing interactions like hydrogen bonds sci-hub.sepnas.orgdatapdf.com. The N1-methyl group on the indole core is another substituent that can influence activity and selectivity researchgate.netnih.gov.

Rational Design and Synthesis of Teleocidin A2 Analogues

Rational design and synthesis of teleocidin A2 analogues are undertaken to explore the SAR in detail and to develop compounds with improved pharmacological profiles researchgate.netnih.gov. This involves modifying specific parts of the teleocidin A2 structure and evaluating the impact of these changes on binding affinity and potency.

Chemical Modification Strategies: Derivatization, Truncation, and Substitutions

Various chemical modification strategies are employed to synthesize teleocidin A2 analogues. These include:

Derivatization: Modifying existing functional groups, such as esterification or etherification of hydroxyl groups, or acylation of amide groups.

Truncation: Removing parts of the molecule, such as shortening the prenyl side chain or modifying the macrocyclic ring.

Substitutions: Replacing existing atoms or groups with others, for example, introducing different substituents on the indole core or the prenyl side chain researchgate.netnih.gov.

Synthetic approaches often involve the total synthesis of the indolactam core, followed by the introduction of various side chains and modifications nsf.govnih.govrsc.org. Efficient synthetic routes have been developed to access the indolactam scaffold and introduce diversity researchgate.netnsf.govrsc.org.

Impact of Structural Changes on Binding Affinity and Potency

Structural changes in teleocidin A2 analogues can significantly impact their binding affinity to PKC and their biological potency. Studies have shown that modifications to the indolactam core, the length and structure of the prenyl side chain, and the presence or absence of specific functional groups can alter the strength and selectivity of PKC binding nsf.govnih.govsci-hub.se. For instance, altering the substituents at N1 or C7 of the indolactam core has been shown to affect activity and target selectivity researchgate.netnih.gov. Changes in hydrophobicity, particularly around the C2 substituent (referring to indolactam V numbering), play a major role in determining biological activity sci-hub.se.

Data from SAR studies often involve measuring the binding affinity (e.g., Ki values) to PKC or the concentration required to elicit a biological response (e.g., EC50 or IC50 values) in cell-based assays.

| Analogue Description | Structural Change | Effect on PKC Binding Affinity (Relative to Teleocidin A2) | Effect on Potency (e.g., EC50 for PKC activation) (Relative to Teleocidin A2) |

| Indolactam V | Removal of prenyl side chain | Decreased | Decreased nsf.gov |

| Analogue with modified prenyl chain length | Altered length of hydrophobic side chain | Varied (dependent on length) sci-hub.se | Varied (dependent on length) sci-hub.se |

| Analogue with altered C-13 stereochemistry | Change in stereochemistry at prenyl attachment point | Can impact binding rsc.org | Can impact activity rsc.org |

| Analogue with different N1 substituent | Substitution on indole nitrogen | Can impact binding and selectivity researchgate.netnih.gov | Can impact activity and selectivity researchgate.netnih.gov |

| Analogue with C7 substitution | Substitution on indole ring | Can impact binding and selectivity researchgate.netnih.gov | Can impact activity and selectivity researchgate.netnih.gov |

| Analogue with modified hydroxyl group | Chemical modification of hydroxyl group | Can impact interactions sci-hub.sepnas.org | Can impact activity sci-hub.sepnas.org |

Detailed research findings often involve comparing the activities of a series of synthesized analogues with systematic structural variations. These studies help to delineate the pharmacophore, which is the essential arrangement of functional groups in a molecule that is necessary for its biological activity.

For example, studies on indolactam V and its analogues have shown that the indolactam scaffold is crucial, and modifications to the substituents can fine-tune the activity and selectivity researchgate.netnih.gov. The hydrophobic region provided by the prenyl side chain or similar substituents is important for membrane interaction and efficient PKC binding nsf.govsci-hub.se. The specific positioning of polar groups allows for favorable interactions within the PKC binding site sci-hub.sepnas.org.

The rational design process utilizes the insights gained from SAR studies to guide the synthesis of new compounds with desired properties. By understanding how specific structural changes affect biological activity, researchers can design analogues with potentially improved potency, altered isoform selectivity, or reduced off-target effects rsc.orgnih.gov.

Alterations in Biological Selectivity Across PKC Isoforms and Other Targets

Teleocidin A2 and its parent structure, indolactam V (ILV), are potent activators of PKC. nih.govnsf.govcaymanchem.com However, their activity is not uniform across all PKC isoforms. Studies have shown that indolactam V binds to various PKC isozymes, including α, β, γ, δ, ε, and η, with varying affinities. For instance, indolactam V showed different binding affinities for mouse skin PKCη and rat brain PKCγ. caymanchem.com Conformationally restricted analogues of indolactam V have been used to explore the binding selectivity to C1 domains of different PKC isozymes. nih.govcaymanchem.com Some synthetic indolactam and benzolactam analogues of teleocidin B-4 have demonstrated promising affinity and selectivity towards conventional (PKC α, β) and novel (PKC δ, ε) isoforms, with some studies assessing their affinities towards C1a and C1b sub-domains. mdpi.com

Beyond PKC, teleocidin A2 has been found to inhibit human proteinase-activated receptor 2 (PAR2) signaling in tumor cells at low nanomolar concentrations, demonstrating selectivity for PAR2 over PAR1 and P2Y receptors in calcium mobilization assays. nih.govresearchgate.net This indicates that teleocidin A2 possesses biological activities beyond PKC activation and exhibits selectivity among different cellular targets. nih.govresearchgate.net The balance between PKC activation and PAR2 inhibition is a key aspect of the SAR of teleocidin A2 and its analogues, especially in the context of developing therapeutic agents with reduced tumor-promoting activity. nih.govresearchgate.net

Here is a table summarizing some reported binding affinities of (-)-Indolactam V for different PKC isoforms:

| PKC Isoform | Ki (nM) | Source |

| PKCα | 11 | stemcell.com |

| PKCβ | 6 | stemcell.com |

| PKCγ | 19 | stemcell.com, 1000 caymanchem.com |

| PKCδ | 8 | stemcell.com |

| PKCε | 22 | stemcell.com |

| PKCη | 16 | stemcell.com, 3.4 caymanchem.com |

Note: Discrepancies in Ki values across sources may be due to different experimental conditions or cell types used.

Development of Pharmacophore Models for Indolactam-Type PKC Activators

The development of pharmacophore models is crucial for understanding the essential structural features of indolactam-type compounds required for their biological activity, particularly their interaction with PKC C1 domains. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. eco-vector.comrasalsi.com

Computational Chemistry and Molecular Docking Approaches

Computational chemistry and molecular docking approaches play a significant role in developing pharmacophore models and understanding the binding modes of teleocidin A2 and its analogues to PKC. These methods allow for the simulation of interactions between the ligand and the protein target at the molecular level. rasalsi.comresearchgate.net Docking studies can predict the preferred binding orientation and conformation of indolactam-type activators within the C1 domain binding site. nsf.govresearchgate.net

For instance, molecular docking analyses have been used to study the interaction of indolactam V stereoisomers with the PKCδ C1B domain, providing insights into how the conformation of the macrocyclic lactam ring influences binding efficiency. nsf.gov Computational comparisons of the binding elements in the preferred conformers of naturally occurring PKC activators like teleocidin, aplysiatoxin, and bryostatin (B1237437) have also contributed to the design of novel PKC activators. nih.gov Computational docking simulations have been employed to clarify the binding mode of teleocidin and benzolactams to the Cys2 domain of protein kinase C delta. nih.gov

Definition of Essential Pharmacophoric Features for Biological Activity

Based on SAR studies and computational analyses, essential pharmacophoric features for the biological activity of indolactam-type PKC activators have been defined. These features are the key molecular recognition elements that interact with the PKC C1 domain. The indolactam pharmacophore is proposed to bind to the PKC regulatory C1 domain through several key atoms: the C11 carbonyl, the amide NH, and the C14 primary alcohol. nsf.gov This model is supported by the fact that (-)-teleocidin B-1 and (-)-indolactam V, despite structural differences in their terpenoid moieties, are both potent PKC activators and share this core indolactam motif. nsf.govresearchgate.net

Studies on synthetic analogues, including conformationally restricted ones, have helped to refine this pharmacophore model and understand the spatial arrangement of these features necessary for potent binding and activation. nih.govcaymanchem.com The hydrophobic groups, such as the isoprenyl motif at C7 in some teleocidins like (-)-lyngbyatoxin A, are also considered important as they may interact non-specifically with the cell membrane, influencing the formation of a stable PKC-ligand-membrane complex and potentially prolonging signaling. nih.gov

Implications for the Design of Novel Bioactive Compounds

The understanding of the pharmacophore of indolactam-type PKC activators has significant implications for the design of novel bioactive compounds with improved potency, selectivity, and potentially altered biological profiles (e.g., reduced tumor-promoting activity). eco-vector.comrasalsi.comnih.gov By identifying the essential features and their spatial arrangement, researchers can design molecules that precisely mimic these interactions with the PKC C1 domain. rasalsi.com